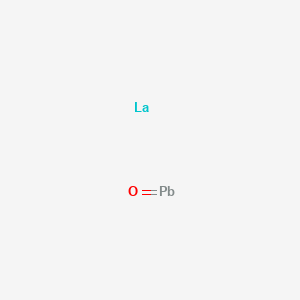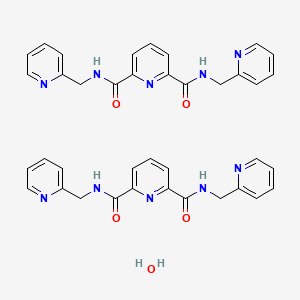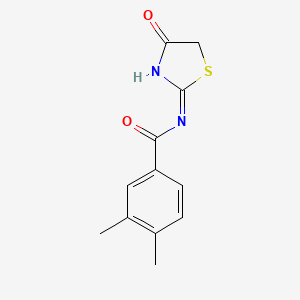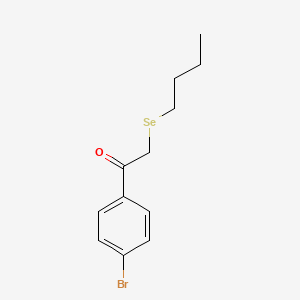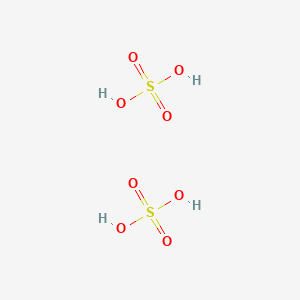![molecular formula C26H24N4 B14248906 (E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine] CAS No. 319926-86-8](/img/structure/B14248906.png)
(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane is a chiral organic compound that features a cyclohexane ring substituted with two quinolinylmethyleneamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane typically involves the reaction of cyclohexane-1,2-diamine with quinoline-2-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The quinolinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane can be used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules could make it a candidate for drug development or as a probe in biochemical studies.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which (1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane exerts its effects would depend on its specific application. For example, as a ligand, it may coordinate with metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it could interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-1,2-Diaminocyclohexane
- Quinoline-2-carbaldehyde
- Bis(quinolinylmethyleneamino) derivatives
Uniqueness
(1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane is unique due to its chiral nature and the presence of two quinolinylmethyleneamino groups. This structural feature allows it to form specific interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
319926-86-8 |
|---|---|
Molekularformel |
C26H24N4 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
1-quinolin-2-yl-N-[(1R,2R)-2-(quinolin-2-ylmethylideneamino)cyclohexyl]methanimine |
InChI |
InChI=1S/C26H24N4/c1-3-9-23-19(7-1)13-15-21(29-23)17-27-25-11-5-6-12-26(25)28-18-22-16-14-20-8-2-4-10-24(20)30-22/h1-4,7-10,13-18,25-26H,5-6,11-12H2/t25-,26-/m1/s1 |
InChI-Schlüssel |
BIGOHQITWMVTQM-CLJLJLNGSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=NC3=CC=CC=C3C=C2)N=CC4=NC5=CC=CC=C5C=C4 |
Kanonische SMILES |
C1CCC(C(C1)N=CC2=NC3=CC=CC=C3C=C2)N=CC4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
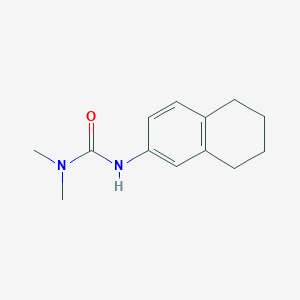
![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
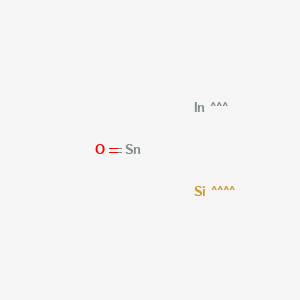
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
